REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][NH2:10].[OH2:11]>C1(C)C=CC=CC=1>[OH2:11].[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][NH2:10] |f:3.4|
|
Name
|
|
Quantity
|
520 g
|
Type
|
reactant
|
Smiles
|
NCCNCCNCCN
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCNCCNCCN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The suspension is stirred for 45 min. at 20° C.
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
cooled at 5-10° C. for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The crystallized solid is filtered
|
Type
|
WASH
|
Details
|
washed with some toluene
|
Type
|
CUSTOM
|
Details
|
dried at 30° C. under vacuum for 8 h
|
Duration
|
8 h
|
Name
|
|
Type
|
product
|
Smiles
|
O.NCCNCCNCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 365 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |